molecular formula C19H17ClFNO2 B2716709 1-(2-Chloro-6-fluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097917-59-2

1-(2-Chloro-6-fluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2716709
CAS No.: 2097917-59-2
M. Wt: 345.8
InChI Key: NDYNOYIVEGJCGW-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with two distinct moieties:

  • A 2-chloro-6-fluorobenzoyl group: This electron-deficient aromatic ring introduces steric bulk and polarizable halogen atoms (Cl, F), which may enhance metabolic stability and influence binding interactions through σ-hole effects.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO2/c20-15-2-1-3-16(21)18(15)19(23)22-8-6-14(11-22)12-4-5-17-13(10-12)7-9-24-17/h1-5,10,14H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYNOYIVEGJCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-6-fluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C19H18ClFNO2
  • Molecular Weight : 345.81 g/mol

Pharmacological Properties

The compound exhibits various biological activities that are critical for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that derivatives with similar structural motifs have shown significant antiviral activity against HIV-1. The presence of the 2-chloro-6-fluoro substitution enhances the inhibitory effects on HIV reverse transcriptase, making it a candidate for further investigation in antiviral therapies .
  • Antimalarial Activity : Compounds with related structures have demonstrated antimalarial properties by interfering with the heme polymerization process in Plasmodium species. This mechanism involves chelation of free iron and inhibition of heme polymerization, which is vital for parasite survival .
  • Cytotoxicity : Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications on the benzofuran and pyrrolidine moieties can significantly influence cytotoxicity .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Iron Chelation : Similar compounds have been shown to chelate iron, disrupting essential biological processes in pathogens like malaria parasites .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of structurally related compounds, revealing that those with the 2-chloro-6-fluoro substitution exhibited potent activity against HIV strains, including resistant variants. The compounds were tested in vitro and showed IC50 values in the low nanomolar range .

Study 2: Antimalarial Activity

In a murine model, a related compound demonstrated significant suppression of Plasmodium yoelii growth, indicating potential for further development as an antimalarial agent. The study reported a substantial increase in survival rates among treated mice compared to controls .

Study 3: Cytotoxicity Assessment

Cytotoxicity assays conducted on various cancer cell lines indicated that modifications to the benzofuran ring significantly affected cell viability. The most active derivatives showed IC50 values below 10 µM, suggesting promising anticancer activity .

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H18ClFNO2
Molecular Weight345.81 g/mol
Antiviral ActivityPotent against HIV-1 (IC50 < 10 nM)
Antimalarial ActivitySignificant suppression of Plasmodium yoelii
CytotoxicityActive against various cancer cell lines (IC50 < 10 µM)

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C19H19ClFNO2
  • Molecular Weight: 347.81 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(2-Chloro-6-fluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit promising antimicrobial properties. For instance, derivatives with similar structural characteristics have shown effective inhibition against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that several derivatives exhibited MIC values ranging from 4 to 20 µmol/L, comparable to standard antibiotics like cefotaxime .

CompoundBacterial StrainMIC (µmol/L)
Compound AStaphylococcus aureus6
Compound BE. coli12
Compound CBacillus subtilis8

Anticancer Properties

The potential anticancer effects of this compound have also been explored. Studies involving similar pyrrolidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Screening

In vitro assays assessed the cytotoxic effects on human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. The results indicated that certain derivatives possess IC50 values that suggest potent anticancer activity, with some compounds exhibiting efficacy comparable to doxorubicin, a standard chemotherapeutic agent.

Cell LineCompoundIC50 (µM)
NCI-H460Compound D15
HepG2Compound E10
HCT-116Compound F12

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzofuran and chloro-fluorobenzoyl groups significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like fluorine enhances the potency against microbial and cancerous cells by facilitating better interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Dihydrobenzofuran Moieties
2.1.1 5-APDB and 6-APDB
  • Structure : These compounds (1-(2,3-dihydro-1-benzofuran-5-yl/6-yl)-propan-2-amine) feature a dihydrobenzofuran linked to a primary amine .
  • Electron Effects: The chloro-fluoro-benzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich methoxy/hydroxy groups in Balanophonin ().
  • Pharmacological Implications : While 5-APDB/6-APDB may interact with serotonin receptors, the target compound’s benzoyl group could shift activity toward enzyme targets (e.g., kinases) due to enhanced lipophilicity and steric bulk.
2.1.2 Balanophonin
  • Structure : Contains a dihydrobenzofuran with hydroxy and methoxy substituents .
  • Key Differences: Polarity: Balanophonin’s polar substituents (OH, OCH₃) increase water solubility, whereas the target compound’s halogenated benzoyl group enhances lipophilicity. Biological Use: Balanophonin is used in pharmacological research as a reference standard, while the target compound’s synthetic complexity (pyrrolidine + benzoyl) suggests utility as a specialized building block or drug candidate.
2.2.1 Enamine Ltd. Dihydrobenzofuran Derivatives
  • Example : 1-(3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3-methylpentan-1-one (Mol. weight: 190.18) .
  • Key Differences :
    • Functional Groups : The Enamine compound features a ketone, whereas the target compound has a benzoyl-pyrrolidine amide linkage.
    • Reactivity : The amide group in the target compound may participate in hydrogen bonding, influencing target binding compared to the ketone’s carbonyl.
2.3 Halogenated Aromatic Compounds
2.3.1 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Features a chlorophenylsulfanyl group and trifluoromethyl pyrazole .
  • Ring Systems: The pyrazole core vs. pyrrolidine may lead to divergent biological activities (e.g., pyrazoles often target cyclooxygenase).

Data Tables

Compound Molecular Weight Key Substituents Potential Applications
1-(2-Chloro-6-fluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine ~375.8 (calculated) Cl, F, benzoyl, dihydrobenzofuran, pyrrolidine Kinase inhibition, GPCR modulation
5-APDB 191.3 Dihydrobenzofuran, primary amine Serotonergic research
Balanophonin 340.3 Dihydrobenzofuran, OH, OCH₃ Reference standard, pharmacology
Enamine derivative (C11H7FO2) 190.18 Dihydrobenzofuran, ketone Synthetic intermediate

Research Findings and Implications

  • Metabolic Stability: The chloro-fluoro-benzoyl group in the target compound may reduce oxidative metabolism compared to Balanophonin’s hydroxy groups.
  • Binding Affinity : The pyrrolidine ring’s conformational flexibility could allow adaptive binding to protein pockets, contrasting with rigid amines like 5-APDB.

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